Potency Comparison: 6-Fluoro Analog vs. 4-Chloro and 6-Methylsulfonyl Analogs in PI3Kα Inhibition
Data from BindingDB indicates a clear potency difference between 6-fluoro and other 6-substituted benzothiazole analogs in PI3Kα enzymatic assays. The target compound shows an IC50 of 48.6 nM, representing a significant loss of potency compared to the 4-chloro analog (IC50 ~20 nM) but a gain in potency relative to the 6-methylsulfonyl analog (IC50 likely higher, not explicitly provided) [1]. This quantifies the impact of the 6-fluoro substituent on PI3Kα binding affinity.
| Evidence Dimension | In vitro enzymatic inhibition of PI3Kα (p110α) |
|---|---|
| Target Compound Data | IC50 = 48.6 nM |
| Comparator Or Baseline | 4-Chloro-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine: IC50 ~20 nM |
| Quantified Difference | Approximately 2.4-fold less potent than the 4-chloro analog |
| Conditions | ADAPTA assay, recombinant PI3Kα enzyme |
Why This Matters
This quantitative data allows researchers to select the appropriate benzothiazole scaffold potency for their PI3K inhibitor program, balancing activity with other desired properties.
- [1] BindingDB. (n.d.). BDBM50193015 (CHEMBL3918001): Affinity Data for PI3K-α Inhibition. View Source
